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Compound of Interest

Compound Name: 2-Anilinophenylacetic acid
CAS No.: 70172-33-7
Cat. No.: B1207824
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-anilinophenylacetic acid (CAS No. 70172-33-7), a molecule of interest in synthetic and
medicinal chemistry. While complete, publicly accessible experimental spectra for this specific
compound are not readily available in surveyed databases, this document outlines the
anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data based on its chemical structure and established spectroscopic principles. Detailed
experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

e |[UPAC Name: 2-(2-anilinophenyl)acetic acid[1]
e Molecular Formula: C14H13NO2[1][2]
e Molecular Weight: 227.26 g/mol [1][2]

o Appearance: White to off-white solid[3]
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Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 2-anilinophenylacetic
acid. These predictions are based on the analysis of its functional groups and data from
analogous compounds.

Table 1: Predicted *H NMR Data
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Note: The chemical shifts of the -COOH and -NH- protons are highly dependent on the solvent,
concentration, and temperature.[4]

Table 2: Predicted **C NMR Data
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Note: PubChem indicates that experimental 3C NMR data for this compound is available in

SpectraBase.[1]

Table 3: Predicted FT-IR Data
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Table 4: Predicted Mass Spectrometry Data
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Note: The fragmentation pattern of carboxylic acids in electron ionization (EI) mass
spectrometry often involves the loss of the hydroxyl group (-OH) and the entire carboxyl group
(-COOH).[5] PubChem also indicates the availability of GC-MS data from SpectraBase.[1]

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data. Instrument-
specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-anilinophenylacetic acid in 0.5-
0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or CDCI3) in a 5 mm NMR tube.
Ensure the sample is fully dissolved.

e 'H NMR Data Acquisition:
o Use a standard single-pulse experiment.
o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Data Acquisition:
o Employ a proton-decoupled pulse sequence.
o Alarger number of scans will be necessary due to the low natural abundance of 13C.
o The relaxation delay should be adjusted to ensure quantitative data if required.
» Data Processing:
o Apply Fourier transformation to the Free Induction Decay (FID).
o Perform phase and baseline corrections.

o Integrate the signals in the *H NMR spectrum to determine proton ratios.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):

o Sample Preparation: No extensive sample preparation is required for the ATR technique.
Ensure the ATR crystal is clean.

o Data Acquisition:

[¢]

Place a small amount of the solid 2-anilinophenylacetic acid onto the ATR crystal.

[¢]

Apply pressure to ensure good contact between the sample and the crystal.

[e]

Collect a background spectrum of the clean, empty ATR crystal.

o

Acquire the sample spectrum, typically in the range of 4000-400 cm~*. Co-add multiple
scans to improve the signal-to-noise ratio.

o Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance
versus wavenumber (cm~1).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron lonization - El):

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by Gas Chromatography (GC).

« lonization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce
ionization and fragmentation.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., a quadrupole).
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¢ Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion
abundance versus m/z.

+ Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 2-anilinophenylacetic acid.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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